1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol
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Overview
Description
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfanyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with thiophenol in the presence of a base to form the intermediate 4-chlorophenyl sulfide. This intermediate is then reacted with another equivalent of 4-chlorobenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl groups under strong reducing conditions.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups and sulfanyl moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-bis(4-chlorophenyl)ethan-1-ol: Similar structure but lacks the sulfanyl group.
1-(4-chlorophenyl)ethan-1-ol: Contains only one chlorophenyl group and lacks the sulfanyl group.
Uniqueness
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol is unique due to the presence of both multiple chlorophenyl groups and a sulfanyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3OS/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-25-19-11-9-18(23)10-12-19/h1-12,24H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVUNLUEGXMDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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